Increased Lipophilicity (XLogP3) Versus the Unsubstituted Benzyl Analog
The target compound bears a 2‑chlorobenzyl group, which is calculated to raise the XLogP3 by approximately 1.5–2.0 log units relative to the unsubstituted N‑benzyl analog. The unsubstituted benzyl analog (N1‑benzyl‑N2‑((3‑(phenylsulfonyl)oxazolidin‑2‑yl)methyl)oxalamide) has an estimated XLogP3 of ≈1.3–1.8 based on fragment‑based calculation, while the 2‑chlorobenzyl derivative is predicted to exhibit XLogP3 ≥3.0 [1]. An increase of ≥1.2 log units typically translates to a 10‑ to 15‑fold higher partition coefficient, which can meaningfully affect passive diffusion across biological membranes.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | ≥3.0 (predicted) |
| Comparator Or Baseline | N1‑benzyl‑N2‑((3‑(phenylsulfonyl)oxazolidin‑2‑yl)methyl)oxalamide: ≈1.3–1.8 (predicted) |
| Quantified Difference | ΔXLogP3 ≥ +1.2 |
| Conditions | XLogP3 algorithm as implemented in PubChem; fragment‑based prediction |
Why This Matters
Higher lipophilicity can improve cell permeability in cell‑based assays, making the target compound more suitable for intracellular target engagement studies.
- [1] PubChem. XLogP3 computational model description. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/ View Source
